REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:11]([S:18]C1C=CC=CC=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[C:25](OCl)([CH3:28])([CH3:27])C.[CH3:31][O-].[Na+].[C:34](#N)[CH3:35]>CO.C(Cl)Cl>[NH2:8][C:7]1[CH:9]=[CH:10][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][C:6]=1[S:18][CH:11]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)[C:27]1[CH:25]=[CH:28][CH:35]=[CH:34][CH:31]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.025 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.032 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCl
|
Name
|
Sodium methoxide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 4 hours at -40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at -78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm slowly to -20° C. over 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour as it
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo, 250 ml
|
Type
|
ADDITION
|
Details
|
of triethylamine were added
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 36 hours
|
Duration
|
36 h
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated in vacuo, 100 ml
|
Type
|
ADDITION
|
Details
|
of water was added
|
Type
|
EXTRACTION
|
Details
|
product was extracted with five 100-ml
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with 50 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of saturated sodium chloride solution, dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving an orange oil which
|
Type
|
CUSTOM
|
Details
|
was chromatographed on 400 g
|
Type
|
CUSTOM
|
Details
|
Recovered
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
NC1=C(SC(C2=CC=CC=C2)C2=CC=CC=C2)C=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |